molecular formula C10H13NO B14251750 N-Cyclopropyl-2-methoxybenzenamine CAS No. 348579-13-5

N-Cyclopropyl-2-methoxybenzenamine

Cat. No.: B14251750
CAS No.: 348579-13-5
M. Wt: 163.22 g/mol
InChI Key: AJDAJYVDCSBIQP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methoxybenzenamine is an organic compound that belongs to the class of aromatic amines It features a cyclopropyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-methoxybenzenamine can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of cyclopropylamine and 2-methoxybenzoyl chloride under controlled conditions to yield this compound. The reaction is often catalyzed by a suitable Lewis acid and conducted in a solvent like dichloromethane.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-2-methoxybenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-Cyclopropyl-2-methoxybenzenamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Cyclopropyl-2-methoxybenzenamine exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase, by binding to the active site and preventing the oxidation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic implications for neurodegenerative diseases.

Comparison with Similar Compounds

  • N-Cyclopropyl-2-methylbenzamide
  • N-Cyclopropyl-2,5-dimethoxyaniline

Comparison: N-Cyclopropyl-2-methoxybenzenamine is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

CAS No.

348579-13-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-cyclopropyl-2-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-5-3-2-4-9(10)11-8-6-7-8/h2-5,8,11H,6-7H2,1H3

InChI Key

AJDAJYVDCSBIQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CC2

Origin of Product

United States

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